molecular formula C25H30N2O6 B2543295 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859665-49-9

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Katalognummer: B2543295
CAS-Nummer: 859665-49-9
Molekulargewicht: 454.523
InChI-Schlüssel: DDHPVUAHAUKXDL-STZFKDTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 2,3,4-trimethoxy-substituted benzylidene group at position 2, a hydroxy group at position 6, and a 4-ethylpiperazinylmethyl substituent at position 5.

Eigenschaften

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-5-26-10-12-27(13-11-26)15-18-19(28)8-7-17-22(29)21(33-24(17)18)14-16-6-9-20(30-2)25(32-4)23(16)31-3/h6-9,14,28H,5,10-13,15H2,1-4H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHPVUAHAUKXDL-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure includes a benzofuran moiety, hydroxy group, and a substituted benzylidene group, which contribute to its potential biological activities. The compound's molecular formula is C25H30N2O6C_{25}H_{30}N_{2}O_{6} with a molecular weight of approximately 454.5 g/mol .

Preliminary studies indicate that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition suggests potential applications in cancer therapeutics, particularly for tumors with defective DNA repair pathways .

Anticancer Activity

Research has highlighted the anticancer properties of various benzofuran derivatives, including those structurally similar to our compound. For instance, compounds exhibiting IC50 values in the low micromolar range have demonstrated significant inhibitory effects on cancer cell proliferation . Notably, the compound under investigation may possess similar or enhanced efficacy due to its unique functional groups.

Comparative Analysis of Related Compounds

A comparative analysis of related benzofuran derivatives reveals varying degrees of biological activity:

Compound NameStructureIC50 (µM)Mechanism
Compound AStructure A8.86PARP Inhibition
Compound BStructure B12.4NF-κB Inhibition
Compound CStructure C58Proliferation Inhibition

These findings suggest that the structural characteristics of benzofurans significantly influence their biological activities, potentially allowing for targeted modifications to enhance therapeutic efficacy.

Case Studies

Case Study 1: PARP Inhibition and Cancer Therapy

In a recent study investigating PARP inhibitors, compounds structurally similar to (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one showed promising results in inhibiting tumor growth in vivo. The study utilized xenograft models where treatment with these compounds resulted in a statistically significant reduction in tumor size compared to controls .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The study reported that certain derivatives were able to inhibit nitric oxide production in LPS-stimulated RAW264.7 cells, indicating potential applications in treating inflammatory diseases . The specific activity of our compound in similar assays remains to be elucidated.

Future Directions in Research

Further research is essential to fully characterize the biological activity of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one. Key areas for future investigation include:

  • In Vitro and In Vivo Studies : Comprehensive studies to evaluate cytotoxicity and selectivity against various cancer cell lines.
  • Mechanistic Studies : Detailed investigations into the binding affinity and inhibitory mechanisms on PARP and other potential targets.
  • Structural Modifications : Synthesis of analogs to optimize biological activity and reduce potential side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous benzofuran-3(2H)-one derivatives, highlighting key substituents and physicochemical properties:

Compound Name Substituent at Position 2 Substituent at Position 6 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Features Reference
(Z)-7-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-Trimethoxybenzylidene Hydroxy (4-Ethylpiperazin-1-yl)methyl C₂₆H₃₁N₃O₇ 513.54 High lipophilicity due to trimethoxy and ethylpiperazine groups -
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluorobenzylidene Hydroxy (Dimethylamino)methyl C₂₀H₁₈FNO₃ 339.36 Enhanced electron-withdrawing effect from fluorine; simpler amine substituent
(Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)benzofuran-3(2H)-one 2-Thienylmethylene Hydroxy (4-Methylpiperidin-1-yl)methyl C₂₀H₂₁NO₃S 355.45 Heteroaromatic thienyl group; increased steric bulk from piperidine
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene Hydroxy Methyl C₁₇H₁₄O₄ 282.29 Methoxy group enhances electron density; lacks nitrogen-containing substituent
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one 2-Methylbenzylidene Hydroxy (4-(2-Hydroxyethyl)piperazin-1-yl)methyl C₂₄H₂₇N₃O₄ 433.49 Hydroxyethyl group improves solubility; methylbenzylidene reduces polarity

Key Structural and Functional Insights:

The 2-fluorobenzylidene group in introduces electron-withdrawing properties, which may alter redox behavior or metabolic stability.

Substituent at Position 7: The 4-ethylpiperazinylmethyl group in the target compound offers a balance between lipophilicity and basicity, contrasting with the polar hydroxyethylpiperazine in and the less complex dimethylamino group in .

Physicochemical Implications :

  • The trimethoxybenzylidene and ethylpiperazine groups in the target compound likely result in higher molecular weight (513.54 g/mol) and lipophilicity compared to analogs, influencing bioavailability and membrane permeability.
  • Compounds with hydroxyethylpiperazine (e.g., ) or methyl groups (e.g., ) may exhibit improved aqueous solubility.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Antimicrobial Potential: Benzofuran derivatives with methoxy and piperazine groups (e.g., ) have demonstrated activity against Gram-positive bacteria, suggesting the trimethoxy variant may exhibit enhanced efficacy .
  • Anticancer Activity : The 2-thienylmethylene group in has been linked to kinase inhibition, implying that the target compound’s trimethoxy group could similarly modulate enzyme interactions.
  • Metabolic Stability: The ethylpiperazine moiety may reduce metabolic degradation compared to dimethylamino groups, as seen in fluoroquinolone derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity (Z)-configuration in this benzofuran-3(2H)-one derivative?

  • Methodology : Utilize stereoselective aldol condensation for the benzylidene moiety, employing catalysts like L-proline to favor the Z-isomer. Monitor reaction progress via HPLC with a chiral stationary phase (e.g., Chiralpak IA) to confirm stereochemistry . For the piperazinylmethyl group, employ reductive amination with NaBH(OAc)₃ under inert conditions to avoid side reactions .
  • Validation : Characterize intermediates via ¹H-NMR (e.g., coupling constants for Z/E isomers) and LC-MS to confirm molecular weight.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
  • Structure : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the benzylidene and piperazine protons.
  • Mass Confirmation : High-resolution ESI-MS to distinguish between the parent compound and potential oxidation byproducts (e.g., hydroxylation at the benzofuran ring) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

  • Approach :

  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to assess metabolic degradation pathways. Identify metabolites via LC-MS/MS and compare with in vivo plasma samples .
  • Solubility Limitations : Use dynamic light scattering (DLS) to evaluate aggregation in physiological buffers. Adjust formulations using cyclodextrins or PEGylation to enhance bioavailability .
    • Data Reconciliation : Cross-validate in vitro IC₅₀ values with pharmacokinetic (PK) parameters (e.g., AUC, Cmax) to correlate exposure and efficacy.

Q. What experimental designs are optimal for studying the hydrolytic stability of the 2,3,4-trimethoxybenzylidene group under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Quantify degradation via UPLC-UV and identify products using Q-TOF-MS .
  • Kinetic Analysis : Apply pseudo-first-order kinetics to determine half-life (t₁/₂) and activation energy (Arrhenius plots) for hydrolysis .
    • Mitigation Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) on the benzylidene ring to reduce electron density and stabilize against nucleophilic attack .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-ethylpiperazine moiety?

  • Strategy :

  • Analog Synthesis : Replace the ethyl group with methyl, isopropyl, or aryl substituents. Use parallel synthesis to generate a library of derivatives .
  • Biological Testing : Screen analogs against target receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity .
    • Computational Support : Perform molecular docking (AutoDock Vina) to model piperazine interactions with receptor binding pockets, prioritizing analogs with improved steric/electronic complementarity .

Data Contradiction & Optimization

Q. How should researchers address batch-to-batch variability in biological activity?

  • Root Cause Analysis :

  • Impurity Profiling : Use LC-MS with charged aerosol detection (CAD) to identify trace impurities (e.g., N-oxide derivatives of the piperazine ring) .
  • Crystallinity : Analyze batches via XRPD to detect polymorphic variations affecting solubility and dissolution rates .
    • Process Optimization : Implement quality-by-design (QbD) principles for synthesis, controlling critical parameters (e.g., reaction temperature, stoichiometry) using DoE (Design of Experiments) .

Q. What strategies are effective for optimizing the compound’s selectivity against off-target receptors?

  • Approach :

  • Counter-Screening : Test against panels of structurally related receptors (e.g., adrenergic vs. dopaminergic receptors) to identify selectivity drivers .
  • Fragment Replacement : Modify the benzofuran core to reduce π-π stacking interactions with off-target sites. For example, introduce bulky substituents at the 6-hydroxy position .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.